![molecular formula C12H12N4 B2924209 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 168465-06-3](/img/structure/B2924209.png)
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C12H12N4 . It has a molecular weight of 212.25 . This compound is part of the pyrazole derivatives, which are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by various methods. One approach involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride {[4CSPy]ZnCl3} as a new acidic catalyst . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis
The structure of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile has been studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis
5-Amino-pyrazoles, including 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Synthesis Methods :
- A study presented a novel protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, highlighting the use of alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).
- Another research demonstrated a DABCO catalyzed synthetic approach for 5-Aminopyrazole-4-carbonitrile synthesis, emphasizing green aqueous media and efficient catalysis (Singh & Pandey, 2021).
Corrosion Inhibition :
- A study explored the corrosion inhibition properties of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, revealing their effectiveness in protecting C-steel surfaces in HCl solutions (Abdel Hameed et al., 2020).
- Another research focused on pyranopyrazole derivatives, including similar compounds, for mild steel corrosion inhibition in HCl solution, showing high inhibition efficiency (Yadav et al., 2016).
Antimicrobial and Anticancer Applications :
- Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
- A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles showed promising anticancer activity against various human cancer cell lines (Nimbalkar et al., 2017).
Electronic and Spectral Properties :
- A study investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, for its potential antiarthritic properties and interaction with fullerene molecules (Anonymous, 2022).
Green Synthesis :
- Research on microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, highlighted an environmentally friendly approach with significant reduction in hazardous residues (Karati et al., 2022).
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of many chemical compounds .
properties
IUPAC Name |
5-amino-1-benzyl-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJXCYPQWLVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile |
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